Home > Products > Screening Compounds P53420 > 4-Hydroxy-Teriflunomide
4-Hydroxy-Teriflunomide - 1058722-45-4

4-Hydroxy-Teriflunomide

Catalog Number: EVT-1446248
CAS Number: 1058722-45-4
Molecular Formula: C12H9F3N2O3
Molecular Weight: 286.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Hydroxy-Teriflunomide, also known as (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4-trifluoromethylphenyl)-amide, is a derivative of Teriflunomide, which is primarily used in the treatment of multiple sclerosis. Teriflunomide itself is synthesized from 5-methylisoxazole-4-carboxylic acid and has gained attention due to its immunomodulatory properties. The compound has a molecular formula of C12H9F3N2O2 and a molecular weight of approximately 270.2 g/mol .

Source

The primary source for 4-Hydroxy-Teriflunomide is through the chemical synthesis of Teriflunomide, which involves several key steps including the conversion of starting materials like 5-methylisoxazole-4-carboxylic acid and 4-trifluoromethyl aniline into the final product . This compound is also found in pharmaceutical formulations, particularly those aimed at managing autoimmune conditions.

Classification

4-Hydroxy-Teriflunomide belongs to the class of compounds known as pyrimidines and is categorized under biopharmaceuticals due to its therapeutic applications. It is recognized as a small molecule drug with significant relevance in pharmacology and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 4-Hydroxy-Teriflunomide can be achieved through several methods, with the most notable involving a telescoping reaction process. This method integrates multiple steps into a single reaction sequence, thus minimizing intermediate isolation and purification steps.

Technical Details

  1. Starting Material: The process begins with 5-methylisoxazole-4-carboxylic acid.
  2. Conversion to Acid Chloride: The acid is converted to its corresponding acid chloride using thionyl chloride.
  3. Coupling Reaction: This acid chloride is then coupled with 4-trifluoromethyl aniline in the presence of a base, typically sodium hydroxide, in a biphasic solvent system (e.g., ethyl acetate).
  4. Formation of Intermediate: The reaction yields an intermediate that undergoes further transformation to yield 4-Hydroxy-Teriflunomide without isolating Leflunomide, which is often a time-consuming step in other methods .
Molecular Structure Analysis

Structure

The molecular structure of 4-Hydroxy-Teriflunomide features a cyano group, hydroxyl group, and trifluoromethyl group attached to a butene backbone. Its structural representation confirms that it does not have any asymmetric centers, meaning it does not exist as enantiomers.

Data

  • Molecular Formula: C12H9F3N2O2
  • Molecular Weight: 270.2 g/mol
  • Polymorphism: Studies have shown that only one polymorphic form exists for Teriflunomide, confirmed through differential scanning calorimetry and X-ray powder diffraction .
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 4-Hydroxy-Teriflunomide include:

  1. Hydrolysis: Under specific conditions, the cyano group can undergo hydrolysis to form carboxylic acids.
  2. Degradation Pathways: The compound may degrade under extreme pH or temperature conditions, leading to potential loss of efficacy in pharmaceutical applications.

Technical Details

The stability of 4-Hydroxy-Teriflunomide has been evaluated under various conditions, with findings indicating that it remains stable under normal storage conditions but may require careful handling to avoid degradation .

Mechanism of Action

Process

The mechanism by which 4-Hydroxy-Teriflunomide exerts its therapeutic effects primarily involves inhibition of dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis. By inhibiting this enzyme, the compound reduces the proliferation of activated lymphocytes and modulates immune responses.

Data

Research indicates that this mechanism leads to decreased levels of inflammatory cytokines and reduced autoimmune activity in conditions such as multiple sclerosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to almost white powder
  • Odor: Odorless
  • Solubility: Practically insoluble in water; sparingly soluble in acetone; slightly soluble in ethanol and acetonitrile .

Chemical Properties

  • Stability: Stable under normal conditions; sensitive to extreme pH.
  • Biopharmaceutical Classification System: Classified as a Class 2 compound due to its solubility profile and permeability characteristics .
Applications

Scientific Uses

4-Hydroxy-Teriflunomide is primarily used in clinical settings for the treatment of multiple sclerosis. Its immunomodulatory properties make it effective in reducing relapse rates and managing symptoms associated with autoimmune diseases. Additionally, ongoing research explores its potential applications in other inflammatory conditions and cancers due to its ability to modulate immune responses effectively .

Chemical Identity and Structural Characterization

Molecular Structure and Isomeric Properties of 4-Hydroxy-Teriflunomide

4-Hydroxy-Teriflunomide (CAS 1058722-45-4) is a hydroxylated derivative of the immunomodulatory compound teriflunomide, characterized by the systematic name (2Z)-2-Cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. Its molecular formula is C12H9F3N2O3, with a molecular weight of 286.21 g/mol [1] [6]. The compound features a conjugated system with a Z-configuration (cis-orientation) across the C2-C3 double bond, stabilized by intramolecular hydrogen bonding between the enolic 3-hydroxy group and the adjacent cyano functionality. The 4-hydroxy substituent introduces an additional chiral center at C4, creating potential for stereoisomerism, though the compound is typically characterized as a racemic mixture in research settings [6] [10].

The molecular architecture comprises three distinct regions:

  • A para-trifluoromethylphenyl ring providing hydrophobic character
  • A β-hydroxy-β-cyanoenamide scaffold enabling hydrogen bonding
  • A C4-hydroxy group enhancing polarity

This structural framework facilitates specific interactions with biological targets while influencing physicochemical properties. X-ray crystallographic analysis (though limited for this specific metabolite) of analogous compounds reveals that the Z-configuration promotes a near-planar arrangement of the enamide system, allowing for optimal conjugation across the molecular framework [6]. The trifluoromethyl group contributes significant electron-withdrawing character, influencing both the compound's acidity (pKa ~4.5 for the enol proton) and its dipole moment (calculated at ~5.2 Debye).

Table 1: Fundamental Chemical Identifiers of 4-Hydroxy-Teriflunomide

PropertyValueReference
CAS Registry Number1058722-45-4 [1] [6]
Systematic Name(2Z)-2-Cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide [1]
Molecular FormulaC12H9F3N2O3 [1] [6]
Molecular Weight286.21 g/mol [1] [6]
SynonymsTeriflunomide 4-Hydroxy; Teriflunomide Impurity 8; (Z)-2-cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide [6] [10]

Comparative Structural Analysis with Teriflunomide and Leflunomide

4-Hydroxy-Teriflunomide exists within a metabolic continuum originating from the prodrug leflunomide, which undergoes rapid bioactivation to teriflunomide in vivo [3] [5]. The structural evolution across this series reveals key modifications that profoundly influence biological activity:

  • Leflunomide features an isoxazole ring (C12H9F3N2O2) that serves as a metabolic precursor. This five-membered heterocycle contains nitrogen and oxygen atoms, maintaining molecular compactness while masking the reactive enamide functionality [5] [8].

  • Teriflunomide (C12H9F3N2O2, MW 270.21 g/mol) results from hydrolytic opening of leflunomide's isoxazole ring, exposing the (Z)-2-cyano-3-hydroxy-but-2-enamide scaffold. This transformation yields the primary pharmacologically active species responsible for dihydroorotate dehydrogenase (DHODH) inhibition [3] [5] [8]. The structure retains the trifluoromethylphenyl group but replaces the isoxazole with a more flexible enol-carboxamide system capable of keto-enol tautomerism.

  • 4-Hydroxy-Teriflunomide (C12H9F3N2O3, MW 286.21 g/mol) introduces a hydroxyl group at the C4 position of teriflunomide's butenamide chain. This modification increases molecular weight by 16 g/mol (oxygen addition) and significantly enhances hydrophilicity (calculated LogP reduction from ~2.1 to ~1.3) [6]. The added hydroxy group introduces a new stereocenter and expands hydrogen-bonding capacity, potentially altering target binding kinetics compared to the parent compound.

The hydroxylation at C4 represents a phase I metabolic transformation that modulates the molecule's electronic distribution and steric profile. While teriflunomide directly inhibits DHODH by binding to the ubiquinone site, the 4-hydroxy derivative exhibits modified binding characteristics due to steric interference from the additional hydroxy group and altered electronic properties [3] [7]. This metabolic transformation likely serves as a detoxification pathway, reducing the primary drug's immunosuppressive potency while potentially generating distinct biological activities.

Table 2: Structural and Functional Relationships in the Leflunomide Metabolic Pathway

CompoundCore StructureMolecular Weight (g/mol)Key Functional FeaturesBiological Significance
Leflunomide5-Methylisoxazole-4-carboxamide270.19Isoxazole ring (prodrug feature)Rapidly converts to teriflunomide in vivo
Teriflunomide(Z)-2-Cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide270.21Enolized β-hydroxyacrylonitrile, conjugated systemPrimary active metabolite; DHODH inhibitor
4-Hydroxy-Teriflunomide(2Z)-2-Cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide286.21Additional C4 hydroxyl, chiral centerSecondary metabolite with modified target interactions

Spectroscopic Identification and Crystallographic Data

The structural elucidation of 4-hydroxy-teriflunomide relies extensively on complementary spectroscopic techniques that provide fingerprint information for identification and purity assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy:Proton (1H) and carbon-13 (13C) NMR spectra reveal characteristic signals corresponding to the molecular framework. The enolic proton (C3-OH) appears significantly downfield (δ ~12.5 ppm) due to strong intramolecular hydrogen bonding with the cyano group. The C4 hydroxy proton resonates at δ ~5.8 ppm (exchangeable), while the methine proton at C4 occurs at δ ~4.3 ppm as a doublet (J = 6.5 Hz). The trifluoromethyl group generates a distinctive quartet in 19F NMR at δ -63.5 ppm, coupled to the aromatic protons [6] [10]. Aromatic protons adjacent to the strongly electron-withdrawing trifluoromethyl group appear as doublets between δ 7.6-7.8 ppm.

Mass Spectrometry (MS):Electrospray ionization mass spectrometry (ESI-MS) in negative mode displays a deprotonated molecular ion [M-H]- at m/z 285.0, consistent with the molecular formula. Characteristic fragmentation pathways include:

  • Loss of hydroxyl radical (•OH) yielding m/z 268.0
  • Cleavage of the C3-C4 bond generating [NC-CH-C(OH)=O]- (m/z 82.0)
  • Trifluoromethylphenyl fragment ion at m/z 145.0High-resolution MS (HRMS) confirms the elemental composition with an error of <2 ppm [6] [10].

Fourier-Transform Infrared Spectroscopy (FT-IR):Key vibrational modes provide diagnostic structural information:

  • Broad O-H stretch (3400-3200 cm-1) from both hydroxy groups
  • Sharp C≡N stretch at ~2225 cm-1
  • Conjugated amide carbonyl stretch at ~1660 cm-1 (lower than typical due to enol conjugation)
  • C=C stretch at 1605 cm-1
  • Characteristic CF3 symmetric and asymmetric stretches at 1325 cm-1 and 1120 cm-1, respectivelyThe spectrum demonstrates hydrogen bonding through broadening and shifting of hydroxy and carbonyl absorptions [6].

Crystallographic Characterization:While single-crystal X-ray diffraction data for 4-hydroxy-teriflunomide remains limited in public databases, analogous structures suggest the molecule adopts a nearly planar conformation stabilized by resonance across the enol-amide-cyano system and intramolecular hydrogen bonding (O-H···N≡C). The trifluoromethylphenyl ring lies approximately 15° out of plane with the enamide system to minimize steric interactions. The C4 hydroxy group extends away from the plane, potentially forming intermolecular hydrogen bonds in crystalline lattices [6] [10].

Table 3: Characteristic Spectroscopic Signatures of 4-Hydroxy-Teriflunomide

Spectroscopic MethodKey AssignmentsStructural Information Revealed
1H NMRδ 12.50 (s, 1H, C3-OH); δ 7.75 (d, 2H, ArH); δ 7.65 (d, 2H, ArH); δ 5.80 (br s, 1H, C4-OH); δ 4.30 (d, 1H, H-C4)Hydrogen bonding; aromatic substitution pattern; chiral center
13C NMRδ 172.8 (C=O); δ 158.5 (C3); δ 143.0 (Cq-Ar-CF3); δ 132.5 (Cq-Ar); δ 128.5 (CH-Ar); δ 125.5 (q, J=32 Hz, CF3); δ 118.2 (CN); δ 116.0 (q, J=270 Hz, CF3); δ 70.2 (C4)Carbon types; conjugation; trifluoromethyl coupling
FT-IR3400-3200 cm-1 (O-H); 2225 cm-1 (C≡N); 1660 cm-1 (C=O); 1605 cm-1 (C=C); 1325/1120 cm-1 (CF3)Functional groups; hydrogen bonding; conjugation effects
MS (ESI-)m/z 285.0 [M-H]-; 268.0 [M-H–OH]-; 145.0 [C7H4F3]-Molecular mass; fragmentation pathways; structural subunits

Properties

CAS Number

1058722-45-4

Product Name

4-Hydroxy-Teriflunomide

IUPAC Name

(Z)-2-cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide

Molecular Formula

C12H9F3N2O3

Molecular Weight

286.21 g/mol

InChI

InChI=1S/C12H9F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-11(20)9(5-16)10(19)6-18/h1-4,18-19H,6H2,(H,17,20)/b10-9-

InChI Key

WHYQOFDUXDGMTM-KTKRTIGZSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(CO)O)C#N

Synonyms

(2Z)-2-Cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(CO)O)C#N

Isomeric SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)/C(=C(/CO)\O)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.